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Compound of Interest

3-Methoxyazetidine-3-carboxylic
Compound Name:

acid
CAS No.: 1392879-24-1
Cat. No.: B2521739

Get Quote
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Technical Guide for Analytical Development & Structural Validation

Executive Summary & Structural Context

3-Methoxyazetidine-3-carboxylic acid (CAS: 1392804-40-8) represents a critical scaffold in
modern medicinal chemistry. As a conformationally restricted amino acid, it serves as a
structural isostere for serine or quaternary amino acids, offering reduced conformational
entropy which can enhance ligand-target binding affinity.

For the analytical scientist, this molecule presents specific challenges:

o Zwitterionic Character: The free acid exists as a zwitterion, complicating solubility and
spectral resolution in non-polar solvents.

e Azetidine Ring Strain: The 4-membered ring introduces unique ring-strain effects visible in IR
and NMR coupling constants.
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e Quaternary Center (C3): The lack of a proton at the C3 position removes a key handle for 2D
NMR connectivity (HMBC/HSQC), requiring reliance on symmetry arguments and long-range
coupling.

This guide outlines the definitive spectroscopic profile for validating the identity and purity of

this compound.

Analytical Workflow & Sample Preparation

The following diagram illustrates the logical flow for complete structural elucidation, prioritizing
non-destructive techniques.
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Figure 1: Integrated analytical workflow for small molecule characterization.
Protocol: Sample Preparation
o Preferred Solvent: Deuterium Oxide (

) is the solvent of choice. The compound is highly polar.

e pH Adjustment:
o If the sample is the HCI salt, it will dissolve readily.[1]
o If Zwitterionic, addition of 1-2 drops of

or

may be required to sharpen the signals by collapsing the NH exchange broadening and
locking the ring conformation.

» Concentration: 5-10 mg for
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; >20 mg for

due to the long relaxation times of the quaternary carbons.

Nuclear Magnetic Resonance (NMR) Profiling[2]
H NMR Interpretation

The symmetry of 3,3-disubstituted azetidines is the primary diagnostic feature. The molecule

possesses a plane of symmetry passing through the Nitrogen and C3.
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Approx.[2][3][41[5]

[61[71[8] Shift

Position Multiplicity Diagnostic Notes

ppm)

Sharp singlet.
Singlet (3H) 3.20-3.40 Diagnostic of the ether

group.

-OCH

Critical Feature: In a
rapidly inverting ring
(or planar average),
these appear as a
singlet. However, due
to the 3-substituents,

the ring often puckers.

Doublet or Singlet ; B
Ring H2/H4 9 410 — 4.50 The protons cis to
(4H) COOH and trans to -
COOH are
diastereotopic. Expect

a pair of doublets (

Hz) or a broadened
singlet depending on

pH/solvent.

Usually exchanges

rapidly with

(HDO peak at 4.79
ppm). Visible only in
DMSO-

-NH / -COOH Broad / Invisible >10.0

Expert Insight: If you observe complex splitting (multiplets) in the 4.0 ppm region, suspect ring
opening or the presence of a chiral impurity (e.g., from an incomplete synthesis step involving a
chiral auxiliary).
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C NMR Interpretation

The carbon spectrum confirms the quaternary center, which is invisible in proton NMR.
e C=0 (Carboxyl): ~170 - 175 ppm. (Deshielded, typical acid/ester range).

e C3 (Quaternary): ~75 - 85 ppm. This carbon is attached to both oxygen and the carbonyl,
shifting it significantly downfield compared to unsubstituted azetidine.

e C2/C4 (Ring CH

): ~55 - 60 ppm. (Adjacent to Nitrogen).[2][7][9][10][11]
e -OCH

: ~52 - 55 ppm.

Mass Spectrometry (MS) & Fragmentation Logic[13]

High-Resolution Mass Spectrometry (HRMS) is required to confirm the elemental composition (

).[12]

 lonization Mode: Electrospray lonization (ESI) in Positive Mode (

)

e Molecular lon:
o Calc.[4][6] MW: 131.06
o Observed

o Observed

Fragmentation Pathway

The fragmentation of the azetidine ring is driven by ring strain release.
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Figure 2: Predicted ESI+ fragmentation pathway for 3-methoxyazetidine-3-carboxylic acid.
Diagnostic lons:
e m/z 132: Parent.
e m/z 114: Loss of water (

), common for carboxylic acids.

» m/z 86: Decarboxylation/Loss of Formic acid equivalent.

Vibrational Spectroscopy (FT-IR)

IR is less specific for the scaffold but essential for confirming functional group integrity,
particularly the carboxylic acid.
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Functional Group

Wavenumber (cm

)

Intensity

Description

O-H Stretch

2800 — 3400

Broad, Medium

Characteristic "hump"
of carboxylic acid

dimers.

C=0]7] Stretch

1700 - 1740

Strong

Carbonyl stretch.

Note: Azetidine ring
strain may shift this
slightly higher than

acyclic acids.

C-O-C (Ether)

1100 - 1250

Strong

Asymmetric stretch of

the methoxy group.

Ring Vibrations

900 — 1000

Medium

Characteristic
"breathing” modes of
the strained 4-

membered ring.

Impurity Prof

iling & Quality Control

When sourcing or synthesizing this compound, specific impurities are common based on

standard synthetic routes (e.g., from epichlorohydrin or 3-hydroxyazetidine precursors).

¢ 3-Hydroxyazetidine-3-carboxylic acid: Result of incomplete methylation.

o Detection: MS shift (M+H = 118 instead of 132). Absence of OMe singlet in NMR.

 Inorganic Salts: If prepared via hydrolysis of the ester.

o Detection: Ash test or elemental analysis.

e Residual Solvents: Methanol (from ester hydrolysis).

o Detection: 1H NMR singlet at 3.34 ppm (MeOH) vs 3.2-3.4 ppm (Product OMe). Careful
integration is required to distinguish these.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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